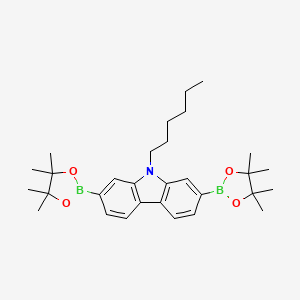

9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Beschreibung

9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole derivative functionalized with a hexyl chain at the 9-position and boronic ester groups at the 2- and 7-positions. Its molecular formula is C₃₀H₄₃B₂NO₄, with a molecular weight of 503.30 g/mol . The compound is synthesized via Suzuki coupling reactions, achieving high yields (75%) under optimized conditions . It is a white crystalline powder with a melting point of 221–225°C and ≥98% purity by HPLC, making it suitable for organic electronic applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . The 2,7-substitution pattern enables linear π-conjugation, enhancing charge transport properties in optoelectronic devices .

Eigenschaften

IUPAC Name |

9-hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43B2NO4/c1-10-11-12-13-18-33-25-19-21(31-34-27(2,3)28(4,5)35-31)14-16-23(25)24-17-15-22(20-26(24)33)32-36-29(6,7)30(8,9)37-32/h14-17,19-20H,10-13,18H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJPSYQJTJSPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43B2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound with significant potential in various applications due to its unique structural features and biological activities. This compound is characterized by its dual boronate groups attached to a carbazole backbone, which enhances its electronic properties and reactivity.

- IUPAC Name : this compound

- Molecular Formula : C30H43B2NO4

- Molecular Weight : 503.3 g/mol

- CAS Number : 871696-12-7

- Purity : Typically ≥97% in commercial samples

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its potential as an organic semiconductor and its interactions with biological systems.

Antioxidant Properties

Research indicates that carbazole derivatives exhibit antioxidant activity. The presence of the boronate groups may enhance this activity by stabilizing free radicals. A study demonstrated that carbazole derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have explored the anticancer properties of carbazole derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. The specific effects of this compound on cancer cells remain to be fully elucidated but are a subject of ongoing research.

Table of Biological Activities

Case Studies and Research Findings

- Case Study on Antioxidant Activity : A comparative study on various carbazole derivatives found that those with boronate groups exhibited enhanced radical scavenging abilities compared to their non-boronated counterparts. This suggests that the inclusion of boron in the structure may contribute positively to antioxidant efficacy.

- Electrochemical Applications : Research into the electrochemical properties of carbazole derivatives indicates that compounds like this compound can be utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the boronate groups enhance charge mobility and stability under operational conditions .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a carbazole core with two boron-dioxaborolane substituents, which enhance its electronic properties. The presence of the hexyl group contributes to solubility and film-forming capabilities, making it suitable for various applications.

Organic Light Emitting Diodes (OLEDs)

9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is primarily researched for its role as an emissive layer material in OLEDs. Its high thermal stability and efficient charge transport properties make it a candidate for improving the performance of OLED devices.

Case Studies

- Efficiency Improvement : Research has shown that incorporating this compound into OLED architectures enhances luminous efficiency and color purity compared to traditional materials, leading to brighter displays with lower energy consumption.

Photonic Devices

The compound's unique optical properties enable its use in photonic applications such as waveguides and lasers. Its ability to emit light across a spectrum makes it valuable for developing tunable laser systems.

Case Studies

- Tunable Lasers : Studies indicate that devices utilizing this compound can achieve tunable laser outputs by adjusting the composition of the emissive layer, thus offering versatility in photonic applications.

Medicinal Chemistry

In medicinal chemistry, the compound's boron-containing structure is explored for potential therapeutic applications. Boron compounds have shown promise in drug delivery systems and as anti-cancer agents due to their ability to interact with biological molecules.

Case Studies

- Anti-Cancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating potential for further development as a therapeutic agent.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| OLEDs | Emissive layer material | Enhances luminous efficiency |

| Photonic Devices | Used in waveguides and lasers | Achieves tunable laser outputs |

| Medicinal Chemistry | Potential anti-cancer agent | Exhibits cytotoxic effects on cancer cell lines |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Electronic and Optical Properties

| Property | 9-Hexyl-2,7-bis(...)-9H-carbazole | 9-Phenyl-3,6-bis(...)-9H-carbazole | 9-Hexadecyl-3,6-bis(...)-9H-carbazole |

|---|---|---|---|

| Bandgap (eV) | ~2.8 (estimated) | ~3.1 (experimental) | ~3.0 (estimated) |

| Absorption λmax (nm) | 360–380 | 340–360 | 350–370 |

| Charge Mobility (cm²/V·s) | 10⁻³–10⁻⁴ | 10⁻⁵–10⁻⁶ | 10⁻⁴–10⁻⁵ |

Analysis:

- The 2,7-substitution pattern in the target compound reduces steric hindrance, enabling planar molecular packing and higher charge mobility compared to 3,6-substituted derivatives .

- The phenyl group in 9-phenyl-3,6-bis(...)-9H-carbazole introduces additional rigidity, blue-shifting absorption spectra and lowering charge transport efficiency .

Thermal and Stability Data

| Parameter | 9-Hexyl-2,7-bis(...)-9H-carbazole | 9-Hexadecyl-3,6-bis(...)-9H-carbazole |

|---|---|---|

| Melting Point (°C) | 221–225 | Not reported |

| Thermal Decomposition (°C) | >300 | ~280 |

| Solubility in THF | High | Moderate |

Analysis:

- The hexyl chain in the target compound enhances solubility without compromising thermal stability, whereas longer alkyl chains (e.g., hexadecyl) may reduce decomposition temperatures due to weaker intermolecular forces .

Q & A

Q. What are the standard synthetic routes for preparing 9-hexyl-2,7-bis(boronic ester)-carbazole derivatives?

The compound is typically synthesized via Suzuki–Miyaura cross-coupling or lithium–halogen exchange followed by boronic ester functionalization. For example:

- Lithium-mediated borylation : A solution of dibromocarbazole in THF is treated with n-butyllithium at −78°C, followed by addition of pinacol boronic ester. After warming to room temperature, the product is isolated via extraction and recrystallization (yield: ~72%) .

- Palladium-catalyzed coupling : Using Pd(dppf)Cl₂ or Pd₂(dba)₃ with ligands like S-Phos, dibromocarbazole reacts with bis(pinacolato)diboron in dioxane or toluene under reflux (yields: 66–80%) .

Key validation : FTIR (B–O stretches at ~1350 cm⁻¹), ¹¹B NMR (δ ~30–31 ppm for boronic esters), and HRMS .

Q. How is the molecular structure of this compound confirmed crystallographically?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXS-97 for structure solution, SHELXL-97 for refinement) is standard. The planar carbazole core (mean deviation: 0.035 Å) and dihedral angles between substituents (e.g., 65°–115° with phenyl rings) are critical metrics . For accurate refinement, H-atoms are often constrained using riding models, and thermal parameters (Uiso) are optimized .

Advanced Research Questions

Q. How can conflicting yields in Suzuki coupling reactions be resolved?

Yield discrepancies (e.g., 66% vs. 80%) arise from:

- Catalyst systems : Pd(dppf)Cl₂ in dioxane outperforms Pd₂(dba)₃ in DMF due to better stability at high temperatures .

- Ligand choice : Bulky ligands (e.g., S-Phos) reduce side reactions like protodeboronation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may trap moisture, reducing boronic ester reactivity compared to toluene or dioxane . Recommendation : Screen ligands (XPhos, S-Phos) and solvents under anhydrous conditions, monitoring reaction progress via TLC .

Q. What strategies mitigate challenges in purifying boronic ester-functionalized carbazoles?

- Chromatography : Use silica gel columns with gradients of hexane/DCM (10–30% DCM) to separate unreacted dibromocarbazole .

- Recrystallization : Slow evaporation of ethanol/DCM (1:1 v/v) yields high-purity crystals by exploiting van der Waals interactions .

- Chelation traps : Add MgSO₄ or activated clay during workup to adsorb residual boronates .

Q. How do substituent positions (2,7 vs. 3,6) affect electronic properties in carbazole derivatives?

- 2,7-Substitution : Enhances π-conjugation along the carbazole axis, improving charge transport in organic solar cells (OSCs) .

- 3,6-Substitution : Introduces steric hindrance, reducing aggregation but lowering hole mobility. Validated via cyclic voltammetry (HOMO/LUMO levels) and DFT calculations .

Data Contradiction Analysis

Q. Why do reported dihedral angles between carbazole and aryl groups vary (65° vs. 115°)?

Variations arise from:

- Crystallization conditions : Solvent polarity (e.g., ethanol vs. DCM) influences packing forces and molecular conformation .

- Substituent bulkiness : Hexyl chains (flexible) allow greater torsional freedom than phenyl groups (rigid) . Implications : Dihedral angles >90° reduce intermolecular π-π stacking, critical for optoelectronic applications .

Q. How to interpret discrepancies in ¹¹B NMR chemical shifts (δ 30–31 ppm vs. broader signals)?

- Dynamic effects : Boron quadrupolar relaxation broadens signals in impure samples or at low temperatures .

- Steric crowding : Bulky substituents slow boronic ester rotation, splitting peaks (e.g., δ 31.1 ppm with alkyl chains vs. δ 30.5 ppm with phenyl) .

Methodological Recommendations

- Synthetic optimization : Prioritize Pd(dppf)Cl₂/S-Phos in anhydrous dioxane for reproducibility .

- Characterization : Combine SCXRD (SHELX refinement) with 2D NMR (¹H–¹⁵N HMBC) to resolve stereoelectronic effects .

- Data reporting : Include Ueq values for non-H atoms and Rint metrics to validate crystallographic reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.